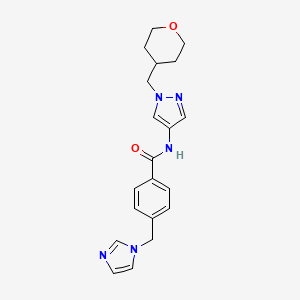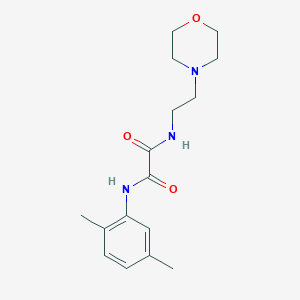
N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their transformations or structures, which can provide insight into the behavior of similar compounds. For instance, the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil is studied, showing how environmental factors influence the chemical changes of such compounds . Additionally, the crystal and molecular structure of a palladium complex with a morpholine moiety is analyzed, which could offer some parallels in terms of molecular interactions and coordination chemistry .
Synthesis Analysis
The synthesis of related compounds involves various reactions including cyclization and hydrolysis as seen in the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide . Although the exact synthesis route for this compound is not provided, similar compounds can undergo transformations in different conditions, such as varying soil temperatures, which affect the rate of chemical changes. These insights suggest that the synthesis of this compound might also be sensitive to environmental conditions.
Molecular Structure Analysis
The molecular structure of compounds with morpholine moieties can be complex, as evidenced by the crystal structure analysis of N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II) . This compound forms an orthorhombic crystal system and exhibits a planar coordination around the palladium atom. While the structure of this compound is not directly discussed, the structural data from related compounds can be indicative of the potential coordination and bonding patterns that might be present in the oxalamide derivative.
Chemical Reactions Analysis
The chemical reactions of related compounds involve cyclization and hydrolysis, as seen with N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide . These reactions are influenced by factors such as soil temperature and moisture content. Although the specific chemical reactions of this compound are not detailed, it can be inferred that similar environmental factors could affect its reactivity and the types of chemical transformations it may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can be deduced from the behavior of related compounds in different environments. For example, the rate of transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide is highly dependent on temperature, which suggests that the physical stability and reactivity of similar compounds like this compound may also vary with temperature . The negligible herbicidal activity of the transformation products also indicates that the biological properties of these compounds can significantly change upon reaction .
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- Copper-Catalyzed Coupling Reactions: A study by Ying Chen, Sailuo Li, Lanting Xu, and D. Ma (2023) explored the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process resulted in the formation of internal alkynes with great diversity, demonstrating the potential of oxalamide derivatives in facilitating complex organic transformations (Chen et al., 2023).
Material Science and Structural Chemistry
- Synthesis and Complexation in Material Science: A study by A. Singh, J. Sooriyakumar, S. Husebye, and K. Törnroos (2000) involved the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II). This research provides insight into the structural and electronic properties of oxalamide derivatives when used in complexation reactions, which is significant for the development of new materials and catalysts (Singh et al., 2000).
Antifungal Applications
- Antifungal Agents: D. Bardiot, K. Thevissen, K. De Brucker, and colleagues (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent fungicidal agents against Candida species and other fungi. This highlights the potential of N1-(2,5-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide derivatives in developing new antifungal treatments (Bardiot et al., 2015).
Eigenschaften
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-3-4-13(2)14(11-12)18-16(21)15(20)17-5-6-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIOOEHUUVSTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)
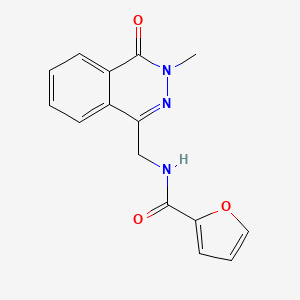
![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)
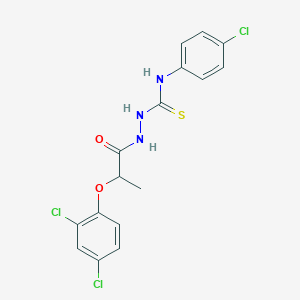
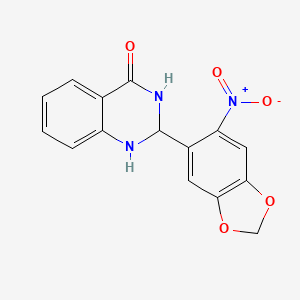
![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)

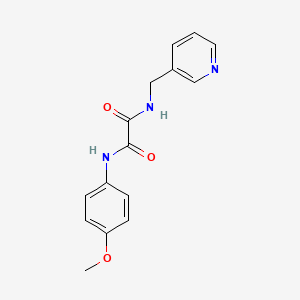

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)

